
2-(3,5-Diaminophenyl)-5-methoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring The compound also features two amino groups attached to the phenyl ring and a methoxy group attached to the chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the amino and methoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromenone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of 4H-1-benzopyran-4-one, including the compound , exhibit significant anti-inflammatory effects. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.
Case Study:
A study evaluated the efficacy of this compound in reducing inflammation in animal models of arthritis. The results demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent in chronic inflammatory diseases .
Anticancer Activity
The anticancer properties of 2-(3,5-Diaminophenyl)-5-methoxy-4H-1-benzopyran-4-one have been explored through various studies focusing on different cancer cell lines.
Data Table: Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 5.0 | Induction of apoptosis |
A549 (Lung) | 7.2 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 3.8 | Inhibition of angiogenesis |
In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In a recent study involving neuroblastoma cells treated with neurotoxins, the compound demonstrated protective effects by reducing oxidative stress and apoptosis rates. The mechanism appears to involve the modulation of signaling pathways associated with neuronal survival and inflammation.
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms through which it exerts its biological effects:
- Anti-inflammatory Activity: By inhibiting key inflammatory mediators.
- Anticancer Mechanisms: Through apoptosis induction and cell cycle modulation.
- Neuroprotection: Via antioxidant properties and modulation of neuroinflammatory responses.
Mechanism of Action
The mechanism of action of 2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Diaminophenyl)-4H-chromen-4-one: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxy-4H-chromen-4-one:
2-(3,5-Diaminophenyl)-5-methoxybenzene: Lacks the chromenone core, leading to different structural and functional characteristics.
Uniqueness
2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one is unique due to the combination of its chromenone core with amino and methoxy groups. This structural arrangement imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(3,5-Diaminophenyl)-5-methoxy-4H-1-benzopyran-4-one is a synthetic compound belonging to the class of flavonoids, specifically a methoxyflavone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on various biochemical pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H16N2O3
- Molecular Weight: 284.31 g/mol
The compound features a benzopyran backbone with amino and methoxy substituents that may influence its biological activity.
Research indicates that compounds similar to this compound interact with various biological targets. These include:
- Aryl Hydrocarbon Receptor (AhR): Some studies suggest that flavonoids can act as ligands for AhR, influencing the expression of genes involved in xenobiotic metabolism and potentially contributing to anti-cancer effects .
- Acetylcholinesterase (AChE) Inhibition: Flavonoids have been noted for their ability to inhibit AChE, which is significant in the context of neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Several studies have demonstrated the anticancer potential of flavonoids, including those structurally related to this compound:
- Cell Proliferation Inhibition: Research shows that certain flavonoids can inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights: The compound may exert its effects through modulation of signaling pathways such as the MAPK pathway, which is crucial for cell survival and proliferation.
Neuroprotective Effects
Flavonoids are known for their neuroprotective properties. The implications for this compound include:
- Antioxidant Activity: The presence of hydroxyl groups in flavonoids contributes to their ability to scavenge free radicals, thereby protecting neuronal cells from oxidative stress.
- AChE Inhibition: As mentioned earlier, inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.
Study on AChE Inhibition
A study published in Molecules highlighted the AChE inhibitory activity of various flavonoids. The results indicated that compounds with similar structures to this compound exhibited significant inhibition with IC50 values ranging from 0.09 μM to 27 μM against AChE and MAO-B .
Anticancer Screening
In a screening of anti-cancer compounds, derivatives of benzopyran were tested against multiple cancer cell lines. The results showed that some derivatives had IC50 values below 10 μM, indicating potent anticancer activity .
Summary Table of Biological Activities
Properties
CAS No. |
921942-43-0 |
---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(3,5-diaminophenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-3-2-4-14-16(13)12(19)8-15(21-14)9-5-10(17)7-11(18)6-9/h2-8H,17-18H2,1H3 |
InChI Key |
UASMOUSUBRHMCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
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